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Compound of Interest

Compound Name: tert-Butyl trans-3-pentenoate
CAS No.: 81643-01-8
Cat. No.: B12846425
Get Quote
. J

Executive Summary

tert-Butyl (E)-pent-3-enoate (CAS: 81643-01-8) is a specialized aliphatic ester intermediate
characterized by a

-unsaturated motif protected by a bulky tert-butyl group. Unlike its thermodynamically stable
conjugated isomer (pent-2-enoate), this compound retains a reactive isolated double bond and
an acidic

-methylene position, making it a versatile "chiron” (chiral synthon) precursor in asymmetric
synthesis.

This guide details the physicochemical profile, validated synthesis protocols, and critical
reactivity patterns of tert-butyl (E)-pent-3-enoate, designed for researchers requiring high-purity
intermediates for peptidomimetic and natural product scaffolds.

Identity & Physicochemical Characterization[1][2][3]
[4][5]
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The steric bulk of the tert-butyl group provides orthogonal protection—stable to basic hydrolysis
but readily cleaved under acidic conditions (e.g., TFA/DCM). This property is crucial when the
pentenoate backbone must survive nucleophilic attacks elsewhere in a complex molecule.

Table 1: Chemical Identity & Properties

Property Data

IUPAC Name tert-Butyl (E)-pent-3-enoate

tert-Butyl trans-3-pentenoate; (E)-3-Pentenoic
Common Synonyms )
acid tert-butyl ester

CAS Number 81643-01-8 (Specific (E)-isomer)

Molecular Formula

Molecular Weight 156.22 g/mol

SMILES CC(C)(C)OoC(=0)C\Cc=C\C

Physical State Colorless liquid

Boiling Point ~50-55 °C at 10 mmHg (Estimated)

Density ~0.88 g/mL

Solubility Soluble in DCM, THF, EtOAc; Insoluble in water

Synthetic Methodologies

Synthesis of

-unsaturated esters requires conditions that prevent the acid-catalyzed migration of the double
bond to the conjugated

-position (pent-2-enoate).
Protocol A: Tf2NH-Catalyzed tert-Butylation
(Recommended)

Context: Traditional acid-catalyzed esterification (Fisher) often leads to isomerization. The use
of Bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate (

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12846425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

-BuOAcC) is a modern, mild approach that preserves the alkene geometry [1].

Mechanism: Tf2NH acts as a superacid catalyst that activates the carboxyl group for attack by
the bulky tert-butyl source without generating the harsh conditions that favor conjugation.

Step-by-Step Protocol:

e Reagents:
o (E)-Pent-3-enoic acid (1.0 equiv)[1]
o tert-Butyl acetate (

-BUOAC) (Solvent & Reagent, excess)[2][3]

o Tf2NH (1-5 mol%)

e Procedure:
o Charge a flame-dried round-bottom flask with (E)-pent-3-enoic acid.
o Add

-BUOAc (approx. 5 mL per mmol of acid).

o Add Tf2NH catalyst at O °C.

o Stir at room temperature (25 °C) for 4-12 hours. Monitor by TLC (stain with KMnOa to
visualize the alkene).

o Work-up:

o Quench with saturated agueous NaHCOs to neutralize the catalyst.[4]

[¢]

Extract with Et2O or EtOAC.

o

Dry organic layer over anhydrous MgSOas and concentrate in vacuo.

o

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5). Note: Avoid
acidic silica or prolonged exposure to prevent isomerization.
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Protocol B: Isobutylene Addition (Industrial Standard)

For large-scale preparations, the addition of isobutylene to the carboxylic acid in the presence
of catalytic H2SOa4 or Amberlyst-15 is preferred, though it requires pressure vessels.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the divergent reactivity profile of
the product.
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Figure 1: Synthetic pathways and primary reactivity modes.[5][6][7][3] Path A (Tf2NH) is
preferred to minimize thermodynamic isomerization to the conjugated pent-2-enoate.

Critical Applications in Drug Development
Asymmetric -Alkylation

The

-unsaturation allows for deprotonation at the

-position (C2). Unlike conjugated esters, the anion formed here is not delocalized into the
carbonyl in the same way, but the position is allylic.
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« Ultility: Reaction with chiral lithium amides or using chiral auxiliaries allows for the
introduction of substituents at C2, creating chiral

-unsaturated amino acid precursors [2].

Fragment Coupling

The tert-butyl group serves as an excellent steric shield during transition-metal catalyzed cross-
couplings (e.g., olefin metathesis) occurring at the C3=C4 double bond.

o Example: Cross-metathesis with acrylates to generate diferunctionalized linkers for
PROTACSs or macrocyclic peptides.

Isomerization to Conjugated Scaffolds

While often avoided, controlled isomerization using Ru-catalysts can convert the tert-butyl (E)-
pent-3-enoate into tert-butyl (E)-pent-2-enoate in situ, which then acts as a Michael acceptor
for nucleophilic conjugate addition.

Safety & Handling (MSDS Summary)
e Hazards: Flammable liquid.[8] Causes skin and eye irritation.

o Storage: Store at 2—8 °C under an inert atmosphere (Argon/Nitrogen). The compound is
susceptible to oxidation at the allylic position and acid-catalyzed hydrolysis/isomerization.

« Stability: Avoid exposure to strong acids or Lewis acids unless deprotection is intended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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